molecular formula C10H8BrNO3 B6175220 methyl 7-bromo-2-methyl-1,3-benzoxazole-5-carboxylate CAS No. 2091139-27-2

methyl 7-bromo-2-methyl-1,3-benzoxazole-5-carboxylate

Cat. No.: B6175220
CAS No.: 2091139-27-2
M. Wt: 270.08 g/mol
InChI Key: YIRUCCYRNSCUCU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 7-bromo-2-methyl-1,3-benzoxazole-5-carboxylate typically involves the condensation of 2-aminophenol with an appropriate brominated carboxylic acid derivative under controlled conditions. The reaction is often catalyzed by metal catalysts or nanocatalysts to enhance the yield and selectivity .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactions using optimized conditions to ensure high purity and yield. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: Methyl 7-bromo-2-methyl-1,3-benzoxazole-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoxazole derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

Methyl 7-bromo-2-methyl-1,3-benzoxazole-5-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 7-bromo-2-methyl-1,3-benzoxazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

  • Methyl 5-bromo-2-methyl-1,3-benzoxazole-7-carboxylate
  • Methyl 7-bromo-1,2-benzoxazole-4-carboxylate
  • 7-Bromo-2-methyl-1,3-benzoxazole

Comparison: Methyl 7-bromo-2-methyl-1,3-benzoxazole-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varying biological activities .

Properties

CAS No.

2091139-27-2

Molecular Formula

C10H8BrNO3

Molecular Weight

270.08 g/mol

IUPAC Name

methyl 7-bromo-2-methyl-1,3-benzoxazole-5-carboxylate

InChI

InChI=1S/C10H8BrNO3/c1-5-12-8-4-6(10(13)14-2)3-7(11)9(8)15-5/h3-4H,1-2H3

InChI Key

YIRUCCYRNSCUCU-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(O1)C(=CC(=C2)C(=O)OC)Br

Purity

95

Origin of Product

United States

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